(2,6-Dimethoxypyrimidin-4-yl)boronic acid
Overview
Description
(2,6-Dimethoxypyrimidin-4-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a pyrimidine ring substituted with two methoxy groups at the 2 and 6 positions. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethoxypyrimidin-4-yl)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the Miyaura borylation, which involves the reaction of a halogenated pyrimidine with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a solvent such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow techniques and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: (2,6-Dimethoxypyrimidin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst, forming a carbon-nitrogen or carbon-oxygen bond.
Oxidation: The boronic acid can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).
Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)2), bases (e.g., pyridine), and solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Chan-Lam Coupling: Amines and ethers.
Oxidation: Alcohols and ketones.
Scientific Research Applications
(2,6-Dimethoxypyrimidin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,6-Dimethoxypyrimidin-4-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets, such as enzymes and proteins. The boronic acid group can interact with nucleophilic sites on proteins, forming stable complexes that inhibit enzyme activity. This property is particularly useful in the design of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
- Phenylboronic acid
- (2,6-Dimethylpyridin-4-yl)boronic acid
- (2,6-Dimethoxypyridine-3-yl)boronic acid
Comparison: (2,6-Dimethoxypyrimidin-4-yl)boronic acid is unique due to the presence of the pyrimidine ring, which imparts distinct electronic properties compared to phenylboronic acid and other pyridine-based boronic acids. The methoxy groups at the 2 and 6 positions further enhance its reactivity and stability in various chemical reactions .
Properties
IUPAC Name |
(2,6-dimethoxypyrimidin-4-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O4/c1-12-5-3-4(7(10)11)8-6(9-5)13-2/h3,10-11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFSZVUJHDRSCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=N1)OC)OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668595 | |
Record name | (2,6-Dimethoxypyrimidin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70668595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852362-23-3 | |
Record name | (2,6-Dimethoxypyrimidin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70668595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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